(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol
(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol
Brand Name:
Vulcanchem
CAS No.:
185622-62-2
VCID:
VC20863730
InChI:
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m1/s1
SMILES:
CC1(OC2C=CC(C2O1)O)C
Molecular Formula:
C8H12O3
Molecular Weight:
156.18 g/mol
(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol
CAS No.: 185622-62-2
Cat. No.: VC20863730
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185622-62-2 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | (3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
| Standard InChI | InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m1/s1 |
| Standard InChI Key | FXOFSGSXPYHEMV-DSYKOEDSSA-N |
| Isomeric SMILES | CC1(O[C@H]2C=C[C@H]([C@H]2O1)O)C |
| SMILES | CC1(OC2C=CC(C2O1)O)C |
| Canonical SMILES | CC1(OC2C=CC(C2O1)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator